molecular formula C19H29NO4S B7081755 N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]-2-propan-2-yloxolane-3-carboxamide

N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]-2-propan-2-yloxolane-3-carboxamide

Cat. No.: B7081755
M. Wt: 367.5 g/mol
InChI Key: LIEOBYPXRAWTAN-UHFFFAOYSA-N
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Description

N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]-2-propan-2-yloxolane-3-carboxamide is a synthetic organic compound characterized by its complex molecular structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine

Properties

IUPAC Name

N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]-2-propan-2-yloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO4S/c1-12(2)18-16(10-11-24-18)19(21)20-17(14(4)25(5,22)23)15-8-6-13(3)7-9-15/h6-9,12,14,16-18H,10-11H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEOBYPXRAWTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)S(=O)(=O)C)NC(=O)C2CCOC2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]-2-propan-2-yloxolane-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Starting Material Preparation: The synthesis begins with the preparation of 4-methylphenyl and 2-methylsulfonylpropyl intermediates.

    Coupling Reaction: These intermediates undergo a coupling reaction under controlled conditions to form the core structure.

    Oxolane Ring Formation: The formation of the oxolane ring is achieved through cyclization reactions, often involving specific catalysts and solvents.

    Final Coupling: The final step involves coupling the oxolane ring with the carboxamide group, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include:

    Reaction Scale-Up: Scaling up the reactions while maintaining control over reaction conditions.

    Purification: Employing advanced purification techniques such as chromatography to ensure high purity of the final product.

    Quality Control: Implementing stringent quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]-2-propan-2-yloxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]-2-propan-2-yloxolane-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]-2-propan-2-yloxolane-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

    Molecular Pathways: Affecting intracellular signaling cascades that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]-2-propan-2-yloxolane-3-carboxamide: shares structural similarities with other sulfonyl-containing compounds and oxolane derivatives.

    4-methylphenyl derivatives: Compounds with similar aromatic ring structures.

    Methylsulfonylpropyl derivatives: Compounds with similar sulfonyl and propyl groups.

Uniqueness

    Structural Complexity: The combination of the oxolane ring and the carboxamide group with the sulfonyl and methylphenyl moieties makes this compound unique.

By understanding the detailed properties and applications of this compound, researchers can further explore its potential and contribute to advancements in science and industry.

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